A Senior Application Scientist's Technical Guide to 4-Fluoro-2-nitropyridine
A Senior Application Scientist's Technical Guide to 4-Fluoro-2-nitropyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Fluoro-2-nitropyridine
In the landscape of modern medicinal chemistry and materials science, 4-Fluoro-2-nitropyridine has emerged as a pivotal heterocyclic building block. Its strategic value lies in the unique electronic arrangement conferred by its substituents: a strongly electron-withdrawing nitro group and a highly electronegative fluorine atom on a pyridine scaffold. This configuration renders the molecule an exceptionally versatile intermediate, particularly for the synthesis of complex molecular architectures through nucleophilic aromatic substitution (SNAr).
The pyridine ring itself is a privileged scaffold, present in numerous FDA-approved pharmaceuticals.[1] The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic profile, enhancing properties like metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Consequently, 4-Fluoro-2-nitropyridine serves as a gateway to novel fluorinated pyridine derivatives with significant potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.[3] This guide provides an in-depth exploration of its properties, reactivity, synthesis, and safe handling, grounded in established scientific principles.
Core Properties and Identification
The fundamental physicochemical properties of 4-Fluoro-2-nitropyridine are summarized below. These data are essential for its appropriate handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 884495-09-4 | [4] |
| Molecular Formula | C₅H₃FN₂O₂ | [3][4] |
| Molecular Weight | 142.09 g/mol | [3][4] |
| Appearance | Solid / Crystalline Powder | |
| Boiling Point | 261.4 °C | [3] |
| Storage Conditions | 2-8°C, under inert atmosphere | [3] |
| SMILES | O=C1=NC=CC(F)=C1 | [4] |
| InChI Key | LBLMBLVHTJEEDZ-UHFFFAOYSA-N |
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Fluoro-2-nitropyridine is dominated by its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . This is a direct consequence of its electronic structure. The pyridine nitrogen and the powerful electron-withdrawing nitro group at the C2 position synergistically reduce the electron density of the aromatic ring, making it highly electrophilic.
This activation is particularly pronounced at the C4 and C6 positions (ortho and para to the nitro group). The fluorine atom at the C4 position is an excellent leaving group in this activated system, readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).
The SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group, yielding the substituted pyridine product.
The stability of the Meisenheimer complex is the kinetic driver of the reaction. The negative charge in this intermediate is effectively delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen, which is why ortho/para substitution is strongly favored.
Synthesis of 4-Fluoro-2-nitropyridine
Proposed Synthetic Workflow
A plausible two-step synthesis starting from 4-fluoropyridine is outlined below. This approach leverages the directing effect of the N-oxide group for nitration at the 2-position, a common strategy to overcome the challenges of direct pyridine nitration.
Representative Experimental Protocol
The following protocol is a representative, conceptual procedure based on the synthesis of related nitropyridine N-oxides and their subsequent deoxygenation.[5] Causality: The N-oxide is formed first because direct nitration of pyridine is often difficult and unselective. The N-oxide activates the ring and directs nitration primarily to the 2- and 4-positions. Since the 4-position is blocked by fluorine, nitration is directed to the 2-position. The final deoxygenation step removes the N-oxide to yield the target compound.
Step 1: Synthesis of 4-Fluoropyridine N-oxide
-
Dissolve 4-fluoropyridine in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice bath to 0-5 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate, followed by a sodium bicarbonate wash to remove excess peroxyacid and acid byproducts.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide.
Step 2: Nitration to 4-Fluoro-2-nitropyridine N-oxide
-
Add the crude 4-fluoropyridine N-oxide slowly to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid. Extreme caution is required.
-
Carefully control the temperature during the addition, keeping it below 10 °C.
-
After the addition is complete, slowly heat the mixture to 80-90 °C and maintain for several hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a strong base (e.g., NaOH or NH₄OH) while cooling to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 4-fluoro-2-nitropyridine N-oxide.
Step 3: Deoxygenation to 4-Fluoro-2-nitropyridine
-
Dissolve the 4-fluoro-2-nitropyridine N-oxide in a solvent like acetonitrile or 1,2-dichloroethane.[5]
-
Add a deoxygenating agent, such as phosphorus trichloride (PCl₃), dropwise at room temperature or gentle heating (e.g., 50 °C).[5]
-
Monitor the reaction by TLC until the N-oxide is consumed.
-
Cool the mixture, quench with water, and neutralize with a base (e.g., Na₂CO₃).[5]
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Safety and Handling: A Self-Validating System
Working with 4-fluoro-2-nitropyridine requires strict adherence to safety protocols due to its potential hazards. The information presented here is a synthesis from multiple safety data sheets (SDS); however, the user must always consult the specific SDS provided by their supplier before handling.
Hazard Identification
Different suppliers may classify the compound with varying degrees of severity. It is prudent to handle it with the highest level of precaution indicated.
-
Signal Word: Warning or Danger[6]
-
Pictograms:
-
GHS07 (Exclamation Mark)
-
GHS06 (Skull and Crossbones)[6]
-
-
Hazard Statements:
Protocol for Safe Handling (Self-Validating System)
-
Engineering Controls:
-
Primary: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Secondary: Ensure an eyewash station and safety shower are immediately accessible.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear a flame-retardant lab coat and nitrile or neoprene gloves. Inspect gloves before use and use proper removal technique.[8]
-
Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH/MSHA-approved respirator.[8]
-
-
Handling and Storage:
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.
-
-
Disposal:
References
- Title: Detailed experimental procedure for the synthesis of 4-fluoropyridine Source: Not specified URL
- Title: Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines Source: Not specified URL
- Title: Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines Source: ResearchGate URL
- Title: 2 - SAFETY DATA SHEET Source: Fisher Scientific URL
- Title: SAFETY DATA SHEET Source: Fisher Scientific URL
- Title: 2-Fluoro-4-nitropyridine | 18614-46-5 Source: Sigma-Aldrich URL
- Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL
- Title: 2 - SAFETY DATA SHEET Source: Fisher Scientific URL
- Title: Cas 18614-46-5,2-FLUORO-4-NITROPYRIDINE Source: LookChem URL
- Title: 4 - SAFETY DATA SHEET Source: Fisher Scientific URL
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- Title: 4-Fluoro-2-nitropyridine Source: CymitQuimica URL
- Title: 4-fluoro-2-nitropyridine 97% | CAS: 884495-09-4 Source: AChemBlock URL
- Title: 884495-09-4|4-Fluoro-2-nitropyridine Source: BLD Pharm URL
- Title: CN102898358A - Preparation method of fluoropyridine compounds Source: Google Patents URL
- Title: WO2010089773A2 - Process for preparation of nitropyridine derivatives Source: Google Patents URL
- Title: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution Source: PMC - NIH URL
- Title: 4-Nitropyridine synthesis Source: ChemicalBook URL
- Title: Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides Source: PubMed Central URL
- Title: Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution Source: Organic Letters URL
- Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: MDPI URL
- Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: NIH URL
- Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
- Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: PMC URL
Sources
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